N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-methoxyphenyl group linked via an acetamide bridge to a 7,8-dimethoxy-substituted benzazepinone core. This compound’s structural complexity arises from its fused benzazepine ring system, which introduces conformational rigidity, and the electron-donating methoxy and electron-withdrawing chloro substituents on the aromatic rings. Such substituents are known to influence solubility, crystallinity, and intermolecular interactions like hydrogen bonding .
Synthetic routes for analogous acetamides typically involve coupling reactions between carboxylic acid derivatives and amines using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) . The benzazepinone core may be synthesized via cyclization strategies, with methoxy groups introduced via nucleophilic substitution or protective group chemistry.
Properties
Molecular Formula |
C21H21ClN2O5 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C21H21ClN2O5/c1-27-17-5-4-15(11-16(17)22)23-20(25)12-24-7-6-13-8-18(28-2)19(29-3)9-14(13)10-21(24)26/h4-9,11H,10,12H2,1-3H3,(H,23,25) |
InChI Key |
UJKZQKUCDBUXRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzazepine Core: Starting with a suitable precursor, such as a substituted phenylamine, the benzazepine core can be constructed through cyclization reactions.
Functional Group Modifications: Introduction of chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the acylation of the benzazepine derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzazepine ring can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide exhibit significant antimicrobial activity. The triazolo-pyrazine moiety is known for its ability to interfere with cellular processes in bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Its structural complexity allows for interactions with various biological targets involved in cancer progression. Preliminary investigations indicate that it may inhibit specific pathways associated with tumor growth .
Applications in Medicinal Chemistry
The compound's unique structure enables it to be explored for various therapeutic applications:
- Drug Development : Due to its potential antimicrobial and anticancer properties, this compound can serve as a lead compound in the development of new pharmaceuticals targeting resistant strains of bacteria or novel cancer therapies.
- Biological Research : The compound can be utilized in biological assays to study its mechanism of action against specific pathogens or cancer cells. Understanding its interaction with biological targets can provide insights into new treatment strategies .
Case Studies
While specific case studies on this exact compound may be limited, related compounds have been extensively studied:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Acetamides
*Calculated based on structural formulas.
Conformational Flexibility and Crystal Packing
The dihedral angles between aromatic rings and the acetamide group critically influence molecular conformation and crystal packing:
- In 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide, dihedral angles between dichlorophenyl and pyrazole rings range from 54.8° to 77.5°, with steric repulsion forcing non-planar conformations .
- The target compound’s benzazepinone core likely imposes greater rigidity, reducing conformational variability. Methoxy groups at positions 7 and 8 may participate in C–H⋯O or N–H⋯O hydrogen bonds, stabilizing crystal lattices similarly to R22(10) dimers observed in .
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.84 g/mol. The structure features a benzazepine core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of benzazepine can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents suggests potential benefits in neurodegenerative diseases. Studies have shown that benzazepine derivatives can modulate neurotransmitter systems, particularly by interacting with glutamate receptors, which are critical in neurodegeneration .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, suggesting a possible role as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : Interaction with various receptors, including NMDA and AMPA receptors, may contribute to its neuroprotective effects.
- Enzyme Inhibition : Inhibition of specific enzymes involved in cancer cell proliferation has been observed in related compounds.
- Reactive Oxygen Species (ROS) Regulation : The ability to modulate oxidative stress markers plays a role in its anticancer and neuroprotective effects.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Cancer Cell Lines : A study involving the treatment of human breast cancer cells with benzazepine derivatives showed a reduction in cell viability by over 50% after 48 hours of exposure .
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of related benzazepine compounds resulted in improved cognitive function and reduced amyloid plaque formation .
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide, and how are reaction conditions optimized?
The compound is synthesized via multi-step procedures involving condensation and cyclization. A representative method includes:
- Microwave-assisted synthesis : Reacting N-substituted benzylidene acetohydrazides with chloroacetyl chloride in 1,4-dioxane at 10°C for 6 hours, followed by recrystallization from chloroform. Microwave irradiation enhances reaction efficiency and yield compared to conventional heating .
- Key reagents : Triethylamine (base) and chloroacetyl chloride (acylating agent), with stoichiometric ratios critical for minimizing byproducts .
Q. What analytical techniques are essential for structural characterization and purity assessment?
A combination of methods is required:
- Spectroscopy :
- 1H/13C NMR : Assign proton/carbon environments and confirm substituent positions.
- 2D NMR (HSQC, HMBC) : Resolve complex coupling patterns and verify connectivity .
Q. How are key physicochemical properties (e.g., LogP, pKa) determined experimentally and computationally?
- Computational prediction : Tools like ACD/Labs or PubChem-derived algorithms estimate LogP (2.51), pKa (13.74), and molar refractivity (111.67 cm³) .
- Experimental validation :
-
HPLC : Measures LogD at physiological pH (5.5 and 7.4).
-
Potentiometric titration : Determines experimental pKa .
Property Value Method LogP 2.51 Computational pKa 13.74 Computational Molar Refractivity 111.67 cm³ Computational
Advanced Research Questions
Q. How can discrepancies in spectroscopic or crystallographic data be systematically resolved?
Contradictions often arise from conformational flexibility or impurities. Solutions include:
- Multi-technique cross-validation : Compare NMR data with X-ray structures (e.g., dihedral angles between aromatic rings: 54.8°–77.5°) to identify conformational outliers .
- Recrystallization : Purify via slow evaporation in methylene chloride to eliminate solvent interference .
- DFT calculations : Model expected NMR shifts or IR spectra to reconcile experimental anomalies .
Q. What strategies are recommended for evaluating the compound’s pharmacological potential, particularly in anticonvulsant research?
While direct data is limited, structurally related benzazepines are assessed using:
- In vitro models : Patch-clamp studies on neuronal sodium channels to assess seizure threshold modulation.
- In vivo models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, with dose-response analysis .
- SAR studies : Modify substituents (e.g., methoxy groups) to correlate structural changes with activity .
Q. How does conformational flexibility impact biological interactions, and what techniques elucidate this relationship?
X-ray crystallography of analogous compounds reveals three distinct conformers with variable dihedral angles (54.8°–77.5°), influencing hydrogen bonding (N–H⋯O dimers) and molecular packing. Techniques to study this include:
Q. What methodologies optimize synthetic yield and scalability without compromising purity?
Critical factors include:
- Solvent choice : 1,4-dioxane improves intermediate solubility and reaction homogeneity .
- Catalysis : Palladium-catalyzed reductive cyclization streamlines multi-step syntheses for related nitroarenes .
- Process controls : Maintain temperatures <10°C during acyl chloride additions and use excess triethylamine to neutralize HCl .
- Purification : Employ gradient column chromatography or preparative HPLC for high-purity isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
